(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone
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Overview
Description
The compound (4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone is a complex organic molecule that belongs to the class of triazolopyrazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triazolopyrazine derivatives typically involves the formation of the triazole ring followed by the introduction of various substituents. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the synthesis might start with the reaction of a hydrazine derivative with a suitable diketone to form the triazole ring, followed by further functionalization to introduce the pyrazine and piperazine moieties .
Industrial Production Methods
Industrial production of such compounds often involves multi-step synthesis with careful control of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to monitor the progress of the reactions and to purify the final product .
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions on the piperazine ring can introduce various functional groups .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
Biologically, triazolopyrazine derivatives have shown significant antibacterial and antifungal activities. They are being studied for their potential to inhibit the growth of various pathogens .
Medicine
In medicine, these compounds are being explored for their potential as anticancer agents. They have shown promising results in inhibiting the growth of cancer cells in vitro and in vivo .
Industry
Industrially, these compounds are used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity .
Mechanism of Action
The mechanism of action of triazolopyrazine derivatives involves their interaction with specific molecular targets. For instance, they can inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzyme, leading to the inhibition of cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- ®- (4-fluorophenyl) (8-methyl-3- (3-methyl-1,2,4-thiadiazol-5-yl)-5,6-dihydro- [1,2,4]triazolo [4,3-a]pyrazin-7 (8H)-yl)methanone
- 5,6,7,8-tetrahydro [1,2,4]triazolo- [4,3-a]pyrazines
Uniqueness
The uniqueness of (4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for various applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]-(5-thiophen-2-yl-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7O2S/c1-12-20-21-17-16(19-4-5-25(12)17)23-6-8-24(9-7-23)18(26)13-11-14(27-22-13)15-3-2-10-28-15/h2-5,10-11H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVDEJPACBCIOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C4=NOC(=C4)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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